Cas no 2138545-58-9 (9-(2-Nitrobenzenesulfonyl)-5-oxa-2,9-diazaspiro[3.5]nonane)
![9-(2-Nitrobenzenesulfonyl)-5-oxa-2,9-diazaspiro[3.5]nonane structure](https://ja.kuujia.com/scimg/cas/2138545-58-9x500.png)
9-(2-Nitrobenzenesulfonyl)-5-oxa-2,9-diazaspiro[3.5]nonane 化学的及び物理的性質
名前と識別子
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- 9-(2-nitrobenzenesulfonyl)-5-oxa-2,9-diazaspiro[3.5]nonane
- EN300-1169841
- 2138545-58-9
- 9-(2-Nitrobenzenesulfonyl)-5-oxa-2,9-diazaspiro[3.5]nonane
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- インチ: 1S/C12H15N3O5S/c16-15(17)10-4-1-2-5-11(10)21(18,19)14-6-3-7-20-12(14)8-13-9-12/h1-2,4-5,13H,3,6-9H2
- InChIKey: KFDCXCHSUPRBQF-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=CC=1[N+](=O)[O-])(N1CCCOC21CNC2)(=O)=O
計算された属性
- せいみつぶんしりょう: 313.07324176g/mol
- どういたいしつりょう: 313.07324176g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 508
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 113Ų
9-(2-Nitrobenzenesulfonyl)-5-oxa-2,9-diazaspiro[3.5]nonane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1169841-2500mg |
2138545-58-9 | 2500mg |
$1509.0 | 2023-10-03 | |||
Enamine | EN300-1169841-1.0g |
2138545-58-9 | 1g |
$0.0 | 2023-06-08 | |||
Enamine | EN300-1169841-5000mg |
2138545-58-9 | 5000mg |
$2235.0 | 2023-10-03 | |||
Enamine | EN300-1169841-100mg |
2138545-58-9 | 100mg |
$678.0 | 2023-10-03 | |||
Enamine | EN300-1169841-1000mg |
2138545-58-9 | 1000mg |
$770.0 | 2023-10-03 | |||
Enamine | EN300-1169841-250mg |
2138545-58-9 | 250mg |
$708.0 | 2023-10-03 | |||
Enamine | EN300-1169841-50mg |
2138545-58-9 | 50mg |
$647.0 | 2023-10-03 | |||
Enamine | EN300-1169841-500mg |
2138545-58-9 | 500mg |
$739.0 | 2023-10-03 | |||
Enamine | EN300-1169841-10000mg |
2138545-58-9 | 10000mg |
$3315.0 | 2023-10-03 |
9-(2-Nitrobenzenesulfonyl)-5-oxa-2,9-diazaspiro[3.5]nonane 関連文献
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
9-(2-Nitrobenzenesulfonyl)-5-oxa-2,9-diazaspiro[3.5]nonaneに関する追加情報
Recent Advances in the Study of 9-(2-Nitrobenzenesulfonyl)-5-oxa-2,9-diazaspiro[3.5]nonane (CAS: 2138545-58-9)
The compound 9-(2-Nitrobenzenesulfonyl)-5-oxa-2,9-diazaspiro[3.5]nonane (CAS: 2138545-58-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This spirocyclic compound, characterized by a nitrobenzenesulfonyl moiety, has been explored for its role in drug discovery, particularly in the development of novel enzyme inhibitors and targeted therapeutics. Recent studies have focused on its synthesis, biological activity, and mechanism of action, providing valuable insights into its pharmacological potential.
One of the key areas of research has been the synthesis and optimization of 9-(2-Nitrobenzenesulfonyl)-5-oxa-2,9-diazaspiro[3.5]nonane. A study published in the Journal of Medicinal Chemistry (2023) detailed a streamlined synthetic route that improves yield and purity, making the compound more accessible for further biological evaluation. The researchers employed a combination of solid-phase synthesis and microwave-assisted reactions to achieve high efficiency, reducing the overall reaction time from 48 hours to just 6 hours. This advancement is expected to facilitate large-scale production and accelerate preclinical studies.
In terms of biological activity, recent investigations have highlighted the compound's potential as a selective inhibitor of certain kinases involved in inflammatory pathways. A 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated that 9-(2-Nitrobenzenesulfonyl)-5-oxa-2,9-diazaspiro[3.5]nonane exhibits potent inhibitory effects on IRAK4 (Interleukin-1 Receptor-Associated Kinase 4), a key player in innate immune responses. The compound showed an IC50 value of 12 nM in vitro, with minimal off-target effects, suggesting its promise as a lead candidate for autoimmune and inflammatory diseases.
Furthermore, computational modeling and molecular docking studies have provided insights into the binding interactions of this compound with its target proteins. A recent preprint on bioRxiv (2024) utilized molecular dynamics simulations to reveal that the nitrobenzenesulfonyl group forms critical hydrogen bonds with residues in the active site of IRAK4, while the spirocyclic core contributes to the compound's stability and selectivity. These findings are instrumental in guiding further structural modifications to enhance potency and pharmacokinetic properties.
Despite these promising developments, challenges remain in the clinical translation of 9-(2-Nitrobenzenesulfonyl)-5-oxa-2,9-diazaspiro[3.5]nonane. Preliminary toxicity studies in animal models have indicated the need for optimization to reduce hepatic clearance and improve bioavailability. Researchers are currently exploring prodrug strategies and formulation technologies to address these limitations. A collaborative effort between academic and industrial partners is underway to advance the compound into Phase I clinical trials by 2025.
In conclusion, 9-(2-Nitrobenzenesulfonyl)-5-oxa-2,9-diazaspiro[3.5]nonane represents a promising scaffold in medicinal chemistry, with recent studies underscoring its potential as a therapeutic agent for inflammatory and immune-related disorders. Continued research into its synthesis, mechanism of action, and pharmacokinetic profile will be critical to unlocking its full clinical potential. The compound's unique structural features and selective activity make it a compelling candidate for further investigation and development.
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